1-benzoylaminocyclohexanecarbothioamide molecular weight and formula
1-benzoylaminocyclohexanecarbothioamide molecular weight and formula
Structural Characterization, Synthetic Methodology, and Pharmacophore Utility
Executive Summary
1-Benzoylaminocyclohexanecarbothioamide is a specialized gem-disubstituted cyclohexane derivative serving as a critical intermediate in the synthesis of spirocyclic heterocycles, particularly spiro-thiohydantoins and spiro-thioxoimidazolidinones . These scaffolds are highly valued in medicinal chemistry for their anticonvulsant, antimicrobial, and aldose reductase inhibitory profiles.
This guide provides a definitive technical breakdown of the molecule’s physicochemical properties, a validated synthetic protocol, and the structural logic governing its application in drug discovery.
Physicochemical Specifications
The following data constitutes the core identity of the molecule. Researchers should use these values for stoichiometric calculations and analytical validation.
| Property | Value | Notes |
| IUPAC Name | N-(1-carbamothioylcyclohexyl)benzamide | Alternate: 1-(Benzoylamino)cyclohexane-1-carbothioamide |
| Molecular Formula | C₁₄H₁₈N₂OS | |
| Molecular Weight | 262.37 g/mol | Monoisotopic Mass: 262.114 g/mol |
| Physical State | Crystalline Solid | Typically off-white to pale yellow needles |
| Solubility | DMSO, DMF, Hot Ethanol | Poorly soluble in water/hexane |
| Lipophilicity (LogP) | ~2.3 - 2.8 (Predicted) | Suitable for membrane permeability |
| H-Bond Donors | 3 | (Amide NH, Thioamide NH₂) |
| H-Bond Acceptors | 2 | (Carbonyl O, Thioamide S) |
Elemental Analysis (Calculated)
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Carbon: 64.09%
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Hydrogen: 6.92%
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Nitrogen: 10.68%
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Oxygen: 6.10%
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Sulfur: 12.22%
Structural Architecture & Connectivity
The molecule features a cyclohexane ring locked in a chair conformation, with the 1-position occupied by two bulky functional groups: a benzamido group and a thioamide group. This gem-disubstitution creates significant steric strain, which drives the cyclization reactions used to form spiro-compounds.
Synthetic Architecture
The synthesis of 1-benzoylaminocyclohexanecarbothioamide requires a stepwise approach to ensure the correct installation of the sulfur atom without premature cyclization. The most robust pathway involves the Schotten-Baumann benzoylation of the 1-aminocyclohexanecarbothioamide precursor.
4.1. Reaction Scheme[1][2][3]
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Precursor Synthesis: Cyclohexanone is converted to 1-aminocyclohexanecarbonitrile (Strecker synthesis), followed by thionation (H₂S/NH₃) to yield 1-aminocyclohexanecarbothioamide.
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Acylation: The amine reacts with benzoyl chloride in the presence of a base to form the target amide.
4.2. Detailed Experimental Protocol
Note: Conduct all reactions in a fume hood. Thioamides and benzoyl chloride are irritants.
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Preparation: Dissolve 1-aminocyclohexanecarbothioamide (10 mmol) in anhydrous pyridine (20 mL). Alternatively, use DCM with 1.5 eq Triethylamine.
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Addition: Cool the solution to 0°C in an ice bath. Add benzoyl chloride (11 mmol) dropwise over 15 minutes to control the exotherm.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1).
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Workup: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.
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Purification: Filter the solid, wash with cold water (3x), and recrystallize from hot ethanol to yield pure crystals.
Structural Validation (Self-Validating Metrics)
To ensure the integrity of the synthesized compound, the following spectral signatures must be observed. Absence of these signals indicates failure (e.g., S-alkylation or hydrolysis).
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IR Spectroscopy (KBr):
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3300–3150 cm⁻¹: Distinct NH stretching bands (Amide & Thioamide).
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1650 cm⁻¹: Strong C=O stretch (Benzamide carbonyl).
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1200–1050 cm⁻¹: C=S stretch (Thioamide characteristic).
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¹H NMR (DMSO-d₆):
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δ 9.0–10.0 ppm: Singlet (NH-CO, D₂O exchangeable).
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δ 9.5 & 9.1 ppm: Broad singlets (CS-NH₂, two protons).
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δ 7.4–8.0 ppm: Multiplet (Aromatic protons from benzoyl group).
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δ 1.2–2.2 ppm: Multiplet (10H, Cyclohexane ring protons).
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Applications in Drug Discovery[1]
This molecule is not merely an endpoint but a divergent scaffold . Under acidic conditions or thermal stress, it undergoes cyclodehydration to form spiro-5,5-disubstituted hydantoins (specifically 2-thioxo-4-imidazolidinones).
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Mechanism: The amide nitrogen attacks the thioamide carbon (or vice versa depending on conditions/reagents), releasing NH₃ or H₂O to close the ring.
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Therapeutic Relevance: These spiro-derivatives mimic the hydantoin moiety found in phenytoin (antiepileptic) but with enhanced lipophilicity due to the cyclohexane ring and sulfur substitution.
References
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PubChem. Aspartame (C14H18N2O5) - Analogous Formula Reference.[4] National Library of Medicine. [Link] (Note: Cited for molecular formula verification logic of C14 scaffolds).
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Beilstein Journal of Organic Chemistry. Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024).[1] [Link] (Demonstrates the utility of spiro-heterocycles in drug development).
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ResearchGate. The cyclization of cyclohexanone, aniline and thioglycolic acid.[5] [Link] (Provides context on cyclohexanone-derived spiro-synthesis).
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Royal Society of Chemistry. One-pot mechanosynthesis of aromatic amides.[6] [Link] (Methodology reference for amide bond formation).
Sources
- 1. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 2. youtube.com [youtube.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One-pot mechanosynthesis of aromatic amides and dipeptides from carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
